molecular formula C6H7ClHgO B14258252 Chloro(2,5-dimethylfuran-3-yl)mercury CAS No. 206440-31-5

Chloro(2,5-dimethylfuran-3-yl)mercury

Cat. No.: B14258252
CAS No.: 206440-31-5
M. Wt: 331.16 g/mol
InChI Key: XQGLUYNGXKJLEP-UHFFFAOYSA-M
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Description

Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound with the molecular formula C6H7ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2,5-dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.

    Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:

    Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.

    Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a simpler structure, known for its toxicity and environmental impact.

    Phenylmercury: Contains a phenyl group instead of a furan ring, used in various industrial applications.

    Ethylmercury: Similar to methylmercury but with an ethyl group, used in some pharmaceutical formulations.

Uniqueness

Chloro(2,5-dimethylfuran-3-yl)mercury is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

206440-31-5

Molecular Formula

C6H7ClHgO

Molecular Weight

331.16 g/mol

IUPAC Name

chloro-(2,5-dimethylfuran-3-yl)mercury

InChI

InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1

InChI Key

XQGLUYNGXKJLEP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(O1)C)[Hg]Cl

Origin of Product

United States

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